![molecular formula C13H14BrN3OS2 B1227192 5-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B1227192.png)
5-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
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Overview
Description
5-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
5-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide has been explored in the context of photodynamic therapy for cancer treatment. Specifically, its derivatives have been found to possess significant photophysical and photochemical properties, making them useful as photosensitizers in this therapeutic approach. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them suitable for Type II mechanisms in photodynamic therapy, offering potential as effective cancer treatment agents (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
Various derivatives of this compound have shown promising anticancer properties. For example, some synthesized 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives have demonstrated selective activity against leukemia cancer cell lines. These findings highlight the potential of these derivatives as anticancer agents, with specific efficacy against certain types of cancer cells (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Antibacterial and Antifungal Activity
Compounds synthesized from derivatives of 5-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide have displayed notable antibacterial and antifungal activities. These activities are significant in the context of microbial resistance, suggesting potential applications in developing new antimicrobial agents (Burghate, Gandhe, Ajmire, & Berad, 2007).
Applications in Organic Photovoltaics
Derivatives of this compound have been studied for their application in organic photovoltaics. The synthesis of thiophene-based π-conjugated polymers containing 1,3,4-thiadiazole moieties demonstrates the potential of these materials in the development of more efficient and effective solar cells, contributing to advancements in renewable energy technology (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).
properties
Product Name |
5-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide |
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Molecular Formula |
C13H14BrN3OS2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H14BrN3OS2/c14-10-7-6-9(19-10)11(18)15-13-17-16-12(20-13)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18) |
InChI Key |
VOMVGESEQIDZMP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(S3)Br |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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